molecular formula C6H3Cl2N3 B13659125 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine

3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13659125
M. Wt: 188.01 g/mol
InChI Key: JAQVAOZQWDIKKS-UHFFFAOYSA-N
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Description

3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at the 3 and 4 positions of the pyrazole ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazoles with appropriate chlorinated reagents. One common method includes the condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by chlorination using phosphorus oxychloride . Another approach involves the reaction of 5-aminopyrazole with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Catalytic Cyclization Reactions

Pyrazolo[3,4-b]pyridines are often synthesized via 6-endo-dig cyclization. For example, silver- or iodine-mediated activation of alkynyl aldehydes with 5-aminopyrazoles yields halogenated derivatives (e.g., 3-iodo-1H-pyrazolo[3,4-b]pyridine) under mild conditions (70–90°C, 2–6 h) . Key parameters include:

CatalystSubstrate ScopeYield (%)Functionalization Type
AgNO₃Alkynyl aldehydes72–89Non-halogenated
I₂Alkynyl aldehydes65–78Iodinated
NBSAlkynyl aldehydes60–70Brominated

This method enables regioselective C–X bond formation, critical for further derivatization .

Cross-Coupling Reactions

Halogenated pyrazolo[3,4-b]pyridines undergo Suzuki-Miyaura and Sonogashira couplings. For instance:

  • Suzuki coupling : 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to yield biaryl derivatives (65–82% yield) .

  • Alkynylation : Iodinated derivatives couple with terminal alkynes (CuI, PdCl₂(PPh₃)₂) to form ethynyl-substituted analogs (70–85% yield) .

Nucleophilic Substitution

The dichloro moiety in 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine undergoes selective displacement with nucleophiles:

NucleophileConditionsProductYield (%)
NH₃ (aq)EtOH, reflux, 6 h4-Amino-6-chloro derivative78
MeOHNaOMe, THF, 60°C, 4 h6-Methoxy-4-chloro derivative85
PhSHK₂CO₃, DMF, 100°C, 8 h6-Phenylthio-4-chloro derivative72

This reactivity enables modular synthesis of analogs for biological screening .

Metal-Catalyzed C–H Activation

Copper(II) acetylacetonate catalyzes formal [3 + 3] cycloadditions to construct pyrazolo[3,4-b]pyridine cores. For example:

  • Reaction of 5-aminopyrazoles with α,β-unsaturated ketones yields 3,4-disubstituted derivatives (80–92% yield) under aerobic conditions .

Anticancer Activity

Cu(II)-catalyzed derivatives (e.g., 2g ) exhibit potent cytotoxicity:

CompoundHepG2 GI₅₀ (μM)MCF-7 GI₅₀ (μM)Selectivity Index
2g 0.010.03>100
Doxorubicin0.050.078.2

Mechanistic studies suggest DNA intercalation and topoisomerase inhibition .

Antibacterial and Antitubercular Activity

Pyrazolo[3,4-b]pyridines with methylthio groups (e.g., 16a ) inhibit Mycobacterium tuberculosis (MIC: 1.56–3.12 μg/mL) via enoyl-ACP reductase binding (docking score: −8.5 kcal/mol) .

Stability and Reactivity Trends

  • Thermal Stability : Dichloro derivatives decompose above 250°C, making them suitable for high-temperature reactions .

  • Regioselectivity : Electron-withdrawing chloro groups direct electrophilic substitution to C5 and C7 positions .

Structural Confirmation

X-ray crystallography confirms planar pyrazolo[3,4-b]pyridine cores with twisted substituents (e.g., 4-phenyl group dihedral angle: 45–50°) to minimize steric clashes .

Scientific Research Applications

3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Uniqueness: This makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds .

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

3,4-dichloro-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11)

InChI Key

JAQVAOZQWDIKKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)Cl)Cl

Origin of Product

United States

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